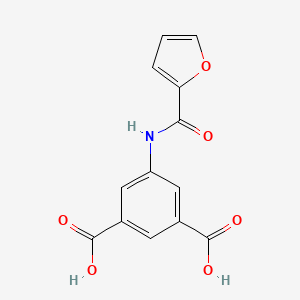

5-(2-furoylamino)isophthalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-furoylamino)isophthalic acid is a chemical compound that belongs to the class of aromatic dicarboxylic acids modified with amino and furan groups. The incorporation of furoylamino groups into the isophthalic acid backbone results in compounds that can exhibit unique chemical and physical properties, making them suitable for a variety of applications in materials science and polymer chemistry.

Synthesis Analysis

The synthesis of compounds structurally related to 5-(2-furoylamino)isophthalic acid often involves multi-step chemical processes. For example, derivatives such as 5-(a-hydroxy-alkanoylamino)-2,4,6-triiodo-isophthalic acid amides can undergo intramolecular rearrangements under certain conditions to produce structurally related compounds. These reactions demonstrate the complexity and versatility of the synthetic routes used to create compounds within this chemical family (Felder, Gallotti, & Favilla, 1988).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(2-furoylamino)isophthalic acid is characterized by the presence of isophthalic acid units, furan rings, and amino groups. These structural features significantly influence the physical and chemical properties of the molecules. The incorporation of furan and amino functionalities into the aromatic isophthalic acid core can lead to novel interactions and properties, such as enhanced solubility, thermal stability, and potential optical activity.

Chemical Reactions and Properties

Compounds related to 5-(2-furoylamino)isophthalic acid can participate in various chemical reactions due to the presence of reactive functional groups. These can include polymerization reactions to form polyamides or other polymers, which can be thermally stable and optically active due to the chiral centers present in the monomers. The properties of these materials, such as solubility, thermal stability, and optical activity, are influenced by the nature of the substituents and the polymerization conditions (Mallakpour & Rafiee, 2016).

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

5-(2-furoylamino)isophthalic acid and its derivatives are pivotal in the synthesis of novel polymers. For instance, the preparation of aromatic photoactive polyamides derived from 5-(3-acetoxynaphthoylamino)-isophthalic acid and aromatic diamines in an ionic liquid under microwave irradiation resulted in polymers with high thermal stability and significant photoluminescence properties, highlighting their potential in photoactive applications (Mallakpour & Rafiee, 2007). Similarly, coordination polymers based on N-heteroaromatic polycarboxylate ligands related to isophthalic acid derivatives have been developed for lithium storage applications, indicating the versatility of these compounds in energy storage solutions (Lin et al., 2019).

Green Chemistry and Sustainability

In the realm of sustainable chemistry, derivatives of 5-(2-furoylamino)isophthalic acid are being explored for the synthesis of eco-friendly materials. The enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides presents a sustainable alternative to polyphthalamides, used in high-performance materials, showcasing the role of these derivatives in advancing green material science (Jiang et al., 2015).

Advanced Material Properties

The structural diversity in materials synthesized from 5-(2-furoylamino)isophthalic acid derivatives extends to their advanced properties. New three-dimensional porous metal-organic frameworks with tetrazole-functionalized aromatic carboxylic acids, related to isophthalic acid derivatives, have shown promising gas adsorption properties, suggesting their applicability in gas separation and purification processes (Zhang et al., 2010).

Catalysis and Chemical Synthesis

Derivatives of 5-(2-furoylamino)isophthalic acid are instrumental in catalytic processes and chemical syntheses. The optimization of Co/Mn/Br-catalyzed oxidation of 5-hydroxymethylfurfural to enhance 2,5-furandicarboxylic acid yield showcases the potential of these compounds in catalytic applications, contributing to the development of biomass-based plastic precursors (Zuo et al., 2016).

Biochemical Studies

Although information on the direct biochemical applications of 5-(2-furoylamino)isophthalic acid is limited, related compounds have been studied for their binding properties to proteins like human serum albumin, which could provide insights into the biochemical interactions and potential medical applications of these derivatives (Sudlow et al., 1976).

Eigenschaften

IUPAC Name |

5-(furan-2-carbonylamino)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6/c15-11(10-2-1-3-20-10)14-9-5-7(12(16)17)4-8(6-9)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUBEPKPDFDIRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Furan-2-ylcarbonyl)amino]benzene-1,3-dicarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)

![16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5550961.png)

![4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5550966.png)

![1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5550974.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)

![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)

![2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5551001.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551039.png)